N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a tetrahydrofuran ring, and an isonicotinamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where ethylene oxide reacts with an appropriate nucleophile.
Formation of Isonicotinamide Moiety: The isonicotinamide moiety is synthesized through the reaction of isonicotinic acid with ammonia or an amine derivative.
Coupling Reactions: The final step involves coupling the tetrahydrofuran ring and the isonicotinamide moiety through an etherification reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield acetaldehyde or acetic acid, while reduction can produce ethanol or ethylamine.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.
N-(2-hydroxyethyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide: Contains a benzamide moiety instead of isonicotinamide.
N-(2-hydroxyethyl)-2-((tetrahydrofuran-3-yl)oxy)pyridinecarboxamide: Features a pyridinecarboxamide moiety.
Uniqueness
What sets N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-5-4-14-12(16)9-1-3-13-11(7-9)18-10-2-6-17-8-10/h1,3,7,10,15H,2,4-6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJIYMFNFJKTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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